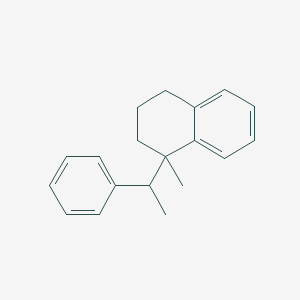![molecular formula C14H9N3O3Se B14307347 5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole CAS No. 111480-75-2](/img/structure/B14307347.png)
5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole is an organic compound that contains a selenium atom bonded to a 4-nitrophenyl group and a 1,2,4-oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole typically involves the reaction of 4-nitrophenylselenol with 3-phenyl-1,2,4-oxadiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: 5-[(4-Aminophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antioxidant due to the presence of selenium, which is known for its antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Potential use in the development of new materials with unique properties, such as conductive polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole involves its interaction with molecular targets and pathways in biological systems. The selenium atom can participate in redox reactions, potentially modulating oxidative stress and influencing cellular signaling pathways. The nitrophenyl group may also interact with specific enzymes or receptors, contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenylselenol: Contains a selenium atom bonded to a 4-nitrophenyl group but lacks the oxadiazole ring.
3-Phenyl-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the selenium and nitrophenyl groups.
5-Phenyl-1,2,4-oxadiazole: Similar structure but lacks the selenium and nitrophenyl groups.
Uniqueness
5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole is unique due to the presence of both the selenium atom and the 1,2,4-oxadiazole ring, which impart distinct chemical and biological properties
Propiedades
Número CAS |
111480-75-2 |
|---|---|
Fórmula molecular |
C14H9N3O3Se |
Peso molecular |
346.21 g/mol |
Nombre IUPAC |
5-(4-nitrophenyl)selanyl-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H9N3O3Se/c18-17(19)11-6-8-12(9-7-11)21-14-15-13(16-20-14)10-4-2-1-3-5-10/h1-9H |
Clave InChI |
FWEKRPKTRUNYGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NOC(=N2)[Se]C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


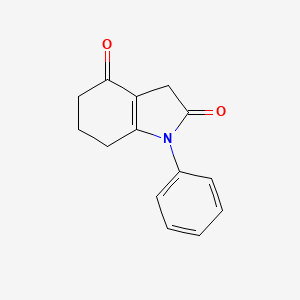
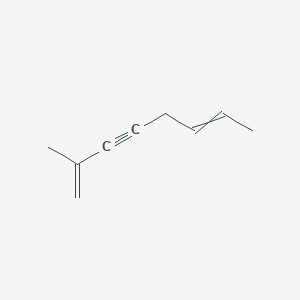

![Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B14307280.png)
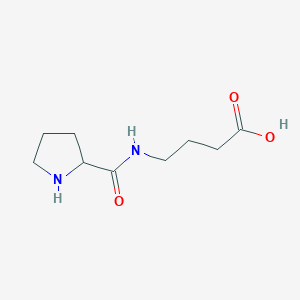
![2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide](/img/structure/B14307299.png)
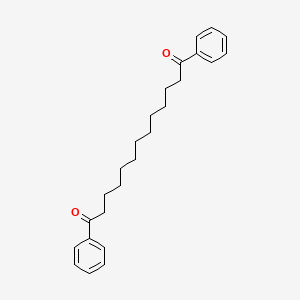
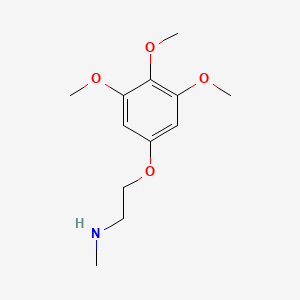
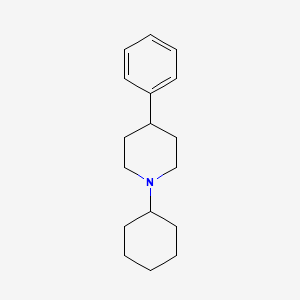
![2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine](/img/structure/B14307322.png)

![(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal](/img/structure/B14307335.png)
![9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one](/img/structure/B14307336.png)
